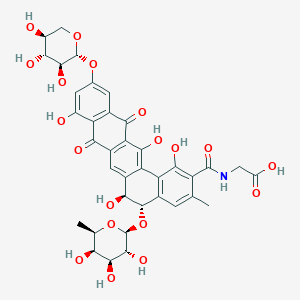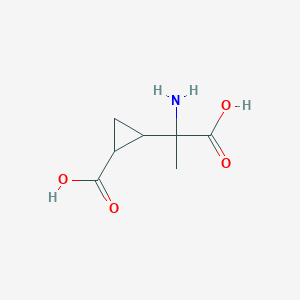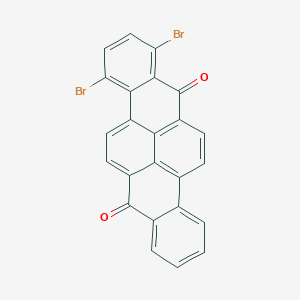
Dibromodibenzo(b,def)chrysene-7,14-dione
Descripción general
Descripción
Dibromodibenzo(b,def)chrysene-7,14-dione, also known as 1,2-dibromodibenzo[c,pqr]tetraphene-7,14-dione, is an organic compound with the molecular formula C24H10Br2O2 . It is used as a building block in the preparation of a new series of conjugated polymers .
Synthesis Analysis
The compound is synthesized from a low-cost, easily accessible vat dye called Vat orange 1. The ketone groups are reduced and alkylated into alkoxy groups, allowing the introduction of solubilizing, branched alkyl chains at the 7 and 14 positions .Molecular Structure Analysis
The molecular structure of Dibromodibenzo(b,def)chrysene-7,14-dione is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The compound undergoes polymerization reactions using Suzuki–Miyaura coupling with 6,6′-isoindigo, 3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione (DPP), and 4,7-dithieno-2,1,3-benzothiadiazole (TBT) to yield three donor–acceptor polymers .Physical And Chemical Properties Analysis
The physical and chemical properties of Dibromodibenzo(b,def)chrysene-7,14-dione include its molecular formula (C24H10Br2O2) and its use in the creation of conjugated polymers .Aplicaciones Científicas De Investigación
Synthesis and Metabolism
Synthesis and Active Metabolites Dibromodibenzo(b,def)chrysene-7,14-dione, also known as Dibenzo[def,p]chrysene (DBC), is recognized for its highly carcinogenic properties, often associated with lung cancer in smokers. Efficient synthesis methods for DBC, its active metabolites (DBC diol, DBC dione, DBC diol epoxide), and their 13C-labeled analogues have been developed, mainly for analytical purposes to study their DNA adducts in human cells using advanced techniques like liquid chromatography/tandem mass spectrometry (Xu et al., 2008).
Metabolic Activation and Carcinogenesis The metabolic activation of DBC leads to highly mutagenic and toxic metabolites, which bind to DNA and induce mutations, potentially leading to tumor formation. A facile route for the synthesis of DBC and its key derivatives, crucial for the study of its metabolic activation and carcinogenic properties, has been established (Sharma et al., 2004).
Electronic and Optical Applications
Optoelectronic Properties The compound and its derivatives have found applications in electronic devices due to their tunable electronic properties. For instance, dibenzo[def,mno]chrysene-based compounds with varied molecular architecture exhibit optoelectronic properties with edge band gaps ranging from 2.30 eV to 1.65 eV, making them suitable for applications like solar cells and organic light-emitting diodes (Koldemir et al., 2017).
Solar Cells and Light-Emitting Diodes Specific derivatives of Dibenzo[b,def]chrysene have been used in the fabrication of solar cells and organic light-emitting diodes (OLEDs), demonstrating significant power conversion efficiencies and quantum efficiencies, indicating their potential in next-generation molecular electronics (Winzenberg et al., 2009); (Liu et al., 2017).
Molecular Packing and Charge Transport
Molecular Packing and OFET Performance Studies have also focused on the molecular packing and alignment of Dibenzo[b,def]chrysene derivatives, particularly in the context of organic field-effect transistors (OFETs). The analysis of solid-state packing and molecular stacking arrangements provides insights into their charge transport properties, essential for electronic device applications (Burke et al., 2012).
Polymorphism and Charge Transport The synthesis of highly pure dibenzo[b,def]-chrysene derivatives and their application in crystal growth have revealed that substrate temperature can significantly influence crystal packing structures, impacting the charge transport properties in OFETs. These polymorphs provide valuable insights into the relationship between molecular structure and electronic performance (Stevens et al., 2015).
Propiedades
IUPAC Name |
3,6-dibromohexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(22),2,4,6,9(23),10,12(24),13,15,17,20-undecaene-8,19-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10Br2O2/c25-17-9-10-18(26)22-21(17)14-6-8-15-19-12(5-7-16(20(14)19)24(22)28)11-3-1-2-4-13(11)23(15)27/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDMAACDNUUUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)C6=C(C=CC(=C56)Br)Br)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051668 | |
| Record name | C.I. Vat Orange 23 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromodibenzo(b,def)chrysene-7,14-dione | |
CAS RN |
1324-11-4 | |
| Record name | Dibenzo(b,def)chrysene-7,14-dione, dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[b,def]chrysene-7,14-dione, dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Vat Orange 23 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromodibenzo[b,def]chrysene-7,14-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



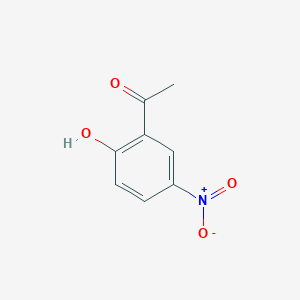
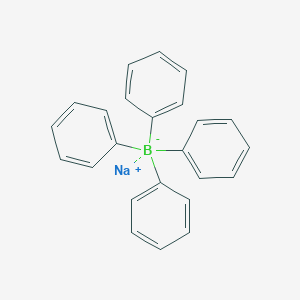
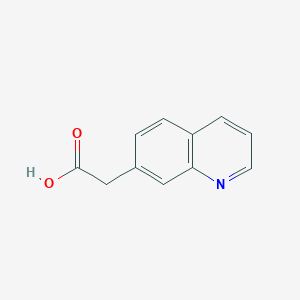
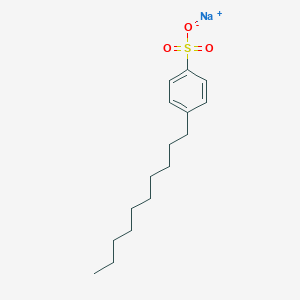
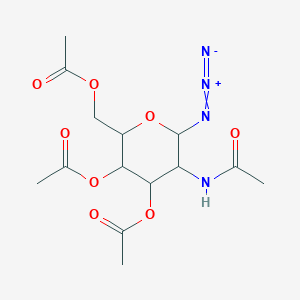
![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B116487.png)
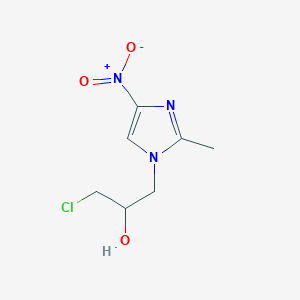
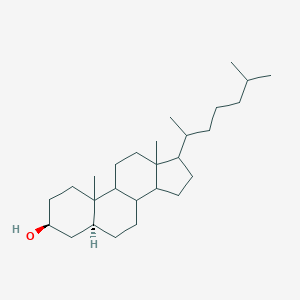
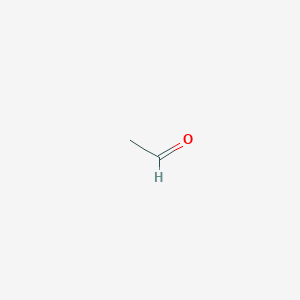
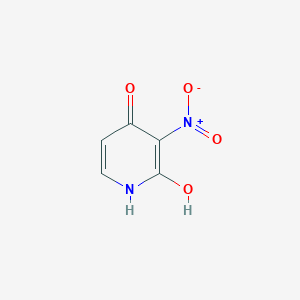
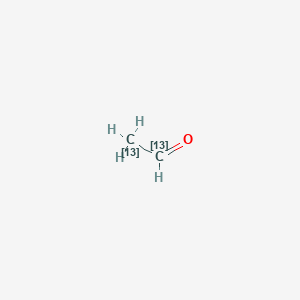
![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)
